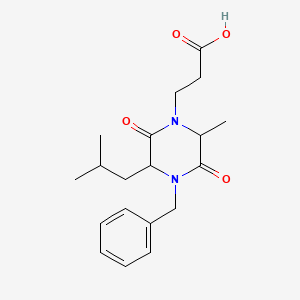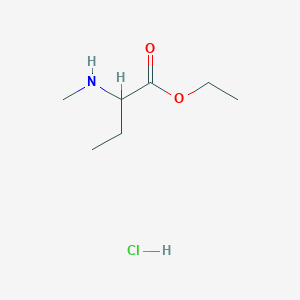
1-cyclopropyl-4-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group at the 1-position and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-cyclopropyl-4-methyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of cyclopropyl hydrazine with 4-methyl-3-oxobutanoic acid, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
1-cyclopropyl-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
1-cyclopropyl-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-cyclopropyl-4-methyl-1H-pyrazol-5-amine include:
- 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine
- 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride
- 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C7H11N3/c1-5-4-9-10(7(5)8)6-2-3-6/h4,6H,2-3,8H2,1H3 |
Clave InChI |
CPSAGUAGJDAGRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1)C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




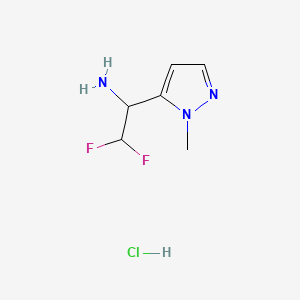
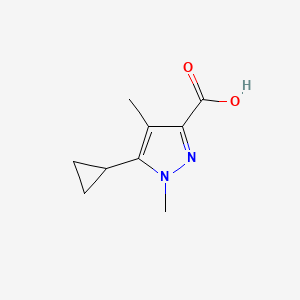
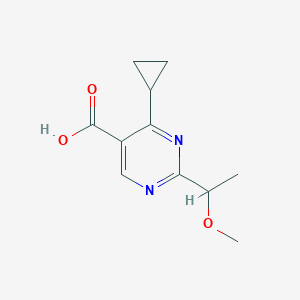
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
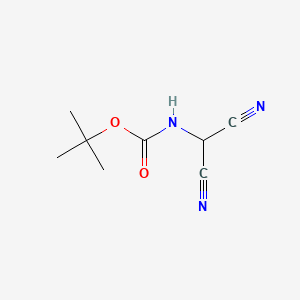

![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)
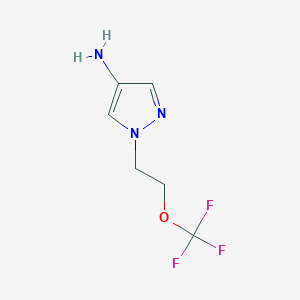
![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
